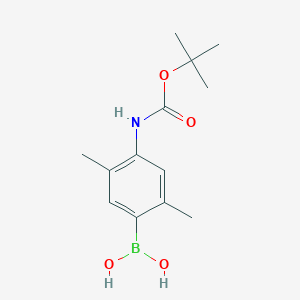

(4-BOC-Amino)-2,5-dimethylphenylboronic acid

描述

属性

IUPAC Name |

[2,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4/c1-8-7-11(9(2)6-10(8)14(17)18)15-12(16)19-13(3,4)5/h6-7,17-18H,1-5H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTMEXWRJSQXPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C)NC(=O)OC(C)(C)C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Grignard Reaction-Based Synthesis

Reaction Overview

This method adapts the Grignard reagent approach used for synthesizing 3,5-dimethylphenylboronic acid. The strategy involves converting a brominated precursor into a boronic acid via a magnesium-mediated reaction with trimethyl borate.

Starting Material Preparation

The synthesis begins with 4-bromo-2,5-dimethylaniline (1), which is Boc-protected using di-tert-butyl dicarbonate (Boc₂O ) in the presence of a base such as triethylamine (TEA):

$$

\text{4-Bromo-2,5-dimethylaniline} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA, THF}} \text{4-Boc-amino-2,5-dimethylbromobenzene} \, (2)

$$

The Boc group stabilizes the amine against nucleophilic attack during subsequent steps.

Grignard Formation and Boronation

Compound 2 reacts with magnesium in tetrahydrofuran (THF) to form the Grignard reagent, followed by treatment with trimethyl borate:

$$

\text{4-Boc-amino-2,5-dimethylbromobenzene} \xrightarrow{\text{Mg, THF}} \text{Grignard intermediate} \xrightarrow{\text{B(OCH}3\text{)}3} \text{Boronic ester} \, (3)

$$

Hydrolysis with hydrochloric acid yields the final boronic acid:

$$

\text{Boronic ester} \xrightarrow{\text{HCl, H}_2\text{O}} \text{(4-Boc-amino)-2,5-dimethylphenylboronic acid} \, (4)

$$

Experimental Data

Direct Boronic Acid Functionalization

Late-Stage Boc Protection

This route introduces the Boc group after boronic acid synthesis, minimizing exposure to reactive intermediates.

Synthesis of 4-Amino-2,5-Dimethylphenylboronic Acid

- Nitration and Reduction :

- Nitration of 2,5-dimethylphenylboronic acid introduces a nitro group at the 4-position.

- Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine:

$$

\text{4-Nitro-2,5-dimethylphenylboronic acid} \xrightarrow{\text{H}_2, \, \text{Pd-C}} \text{4-Amino-2,5-dimethylphenylboronic acid} \, (6)

$$

- Boc Protection :

Reacting 6 with Boc₂O in dichloromethane (DCM) and TEA:

$$

\text{6} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA, DCM}} \text{this compound} \, (4)

$$

Challenges

Comparative Analysis of Methods

化学反应分析

Types of Reactions

(4-BOC-Amino)-2,5-dimethylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Deprotection: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in DCM.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water).

Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM).

Major Products Formed

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Deprotection: Formation of the free amine derivative of the compound.

科学研究应用

Chemistry

In chemistry, (4-BOC-Amino)-2,5-dimethylphenylboronic acid is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine

In biology and medicine, this compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form stable boron-nitrogen bonds makes it useful in the design of enzyme inhibitors and receptor ligands .

Industry

In the industrial sector, this compound is used in the production of advanced materials and polymers. Its role in cross-coupling reactions allows for the creation of complex molecular architectures that are essential in material science .

作用机制

The mechanism of action of (4-BOC-Amino)-2,5-dimethylphenylboronic acid primarily involves its participation in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the biaryl product .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues: Dimethylphenylboronic Acids

Key isomers and derivatives include:

Key Observations :

- Steric Effects: 2,5- and 2,6-dimethyl isomers exhibit significant steric hindrance, leading to reduced reaction efficiency. For example, 2,5-dimethylphenylboronic acid showed a 40% drop in coupling yields compared to less hindered analogs (e.g., 4-methoxyphenylboronic acid) due to steric clashes . Similarly, 2,6-dimethylphenylboronic acid produced only monoarylated pyrazine derivatives, even under forcing conditions .

- Electronic Effects : Electron-rich substituents (e.g., methyl groups) generally enhance reactivity in cross-couplings with electron-poor aryl halides. However, steric factors can override electronic advantages, as seen in the underperformance of 2,5-dimethylphenylboronic acid .

- Physical Properties : Melting points vary with substituent positions. For instance, 3,4-dimethylphenylboronic acid melts at 118–121°C, likely due to symmetrical packing, whereas 2,4-dimethylphenylboronic acid decomposes at 105°C .

Functionalized Derivatives

- Carbamoyl Derivatives : Compounds like 3-(2,5-dimethylphenylcarbamoyl)phenylboronic acid (CAS 957061-00-6) and 3-(2,3-dimethylphenylcarbamoyl)phenylboronic acid (CAS 957060-99-0) demonstrate the impact of additional functional groups. These derivatives have higher molecular weights (269.10 g/mol) and distinct melting points (0–6°C vs. 105°C), reflecting altered intermolecular interactions .

- BOC-Protected Analogs: While direct data on (4-BOC-Amino)-2,5-dimethylphenylboronic acid are absent, related BOC-protected boronic acids (e.g., 4-(N,N-dimethylaminocarbonyl)phenylboronic acid, CAS 405520-68-5) highlight the role of protective groups in stabilizing reactive sites and modifying solubility .

Suzuki-Miyaura Cross-Coupling

- Steric Limitations : 2,5-Dimethylphenylboronic acid’s lower reactivity in coupling with 2-bromotoluene (Table 4, entry 4 in ) contrasts with electronically similar but less hindered boronic acids, emphasizing steric over electronic control.

- Substrate Compatibility : Electron-rich aryl halides (e.g., 2-methoxybromobenzene) show higher reactivity with sterically hindered boronic acids, but this trend reverses with electron-poor halides .

Monoarylation vs. Diarylation

- 2,6-Dimethylphenylboronic acid exclusively yields monoarylated products (e.g., with 2,3-dichloropyrazine), even with excess boronic acid, due to steric blocking of secondary coupling sites .

Commercial Availability and Pricing

生物活性

(4-BOC-Amino)-2,5-dimethylphenylboronic acid is a boronic acid derivative notable for its tert-butoxycarbonyl (BOC) protected amino group. This compound serves as a crucial reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental for creating biaryl compounds used in pharmaceuticals and agrochemicals. Its unique structure allows for selective deprotection and further functionalization, making it a valuable intermediate in medicinal chemistry.

The biological activity of this compound primarily stems from its ability to form stable boron-nitrogen bonds. This characteristic is essential for the design of enzyme inhibitors and receptor ligands, which can modulate biological pathways effectively. The compound's stability in various environments, particularly its marginal stability in water, influences its efficacy and interaction with biological systems.

Applications in Drug Development

Research has highlighted the potential of boronic acids, including this compound, in developing therapeutic agents targeting various diseases. For instance, studies have shown that derivatives of boronic acids can inhibit proteasome activity and thus influence cellular processes related to cancer and neurodegenerative diseases .

Case Studies

- Enzyme Inhibition : A study investigating the inhibitory effects of boronic acid derivatives on proteasome activity demonstrated that this compound could effectively inhibit specific enzymes involved in cellular degradation pathways. This inhibition is crucial for developing treatments for diseases characterized by protein aggregation .

- Neuroprotective Properties : In another case study focusing on neuroprotection, compounds similar to this compound were shown to provide protection against neuronal cell death induced by endoplasmic reticulum stress. This finding suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Phenylboronic Acid | Lacks BOC-protected amino group | Less versatile in synthetic applications |

| 2,5-Dimethylphenylboronic Acid | Similar structure without BOC protection | Limited use in peptide synthesis |

| (4-Amino-2,5-dimethylphenyl)boronic Acid | Contains amino group without BOC protection | Potentially less stable and reactive than BOC derivative |

The presence of the BOC-protected amino group in this compound enhances its utility in synthesizing complex molecules and developing novel therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。